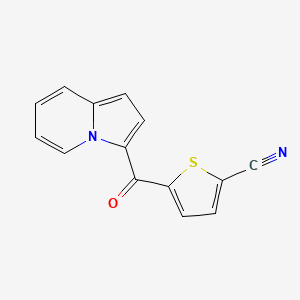
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is a complex organic compound with the molecular formula C14H8N2OS. This compound features an indolizine moiety attached to a thiophene ring, which is further substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile typically involves the condensation of indolizine derivatives with thiophene-2-carbonitrile. One common method includes the use of a zerovalent platinum bisalkylphosphine fragment to facilitate the reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiophene ring may also contribute to the compound’s activity by interacting with cellular components and modulating their functions.
Comparison with Similar Compounds
Similar Compounds
2-Cyanothiophene: A simpler analog with similar chemical properties.
Indole derivatives: Compounds with an indole moiety that exhibit diverse biological activities.
Uniqueness
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is unique due to its combined indolizine and thiophene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs.
Properties
CAS No. |
501948-54-5 |
|---|---|
Molecular Formula |
C14H8N2OS |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
5-(indolizine-3-carbonyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-11-5-7-13(18-11)14(17)12-6-4-10-3-1-2-8-16(10)12/h1-8H |
InChI Key |
BGHPFQLLQFLPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
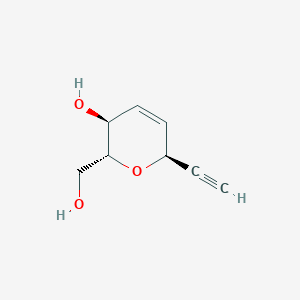
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
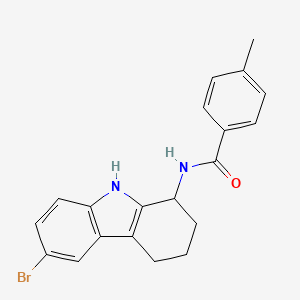
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
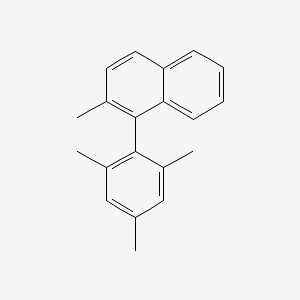
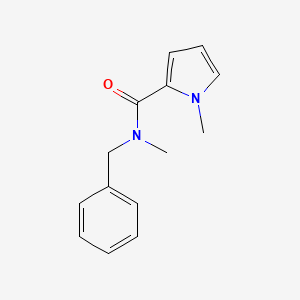

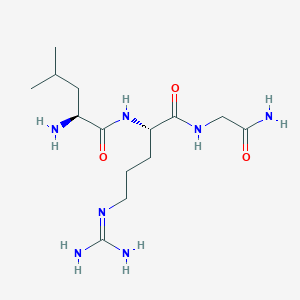
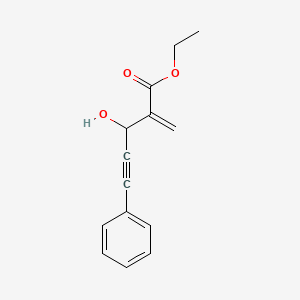

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
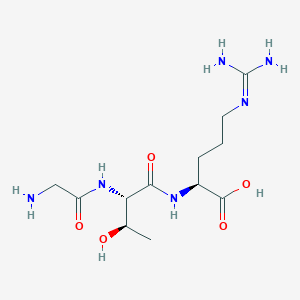
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
